molecular formula C10H10Cl2N2O2 B2387577 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide CAS No. 2810-42-6

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide

Cat. No.: B2387577
CAS No.: 2810-42-6
M. Wt: 261.1
InChI Key: BIFWDRHEVJDNBT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide is a chlorinated organic compound with the molecular formula C10H12ClNO. It is a colorless solid that may appear yellow if impure. This compound is known for its characteristic odor and is readily soluble in water. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide typically involves the reaction of chloroacetyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-(2,6-diethylphenyl)acetamide
  • 2-chloro-2’,6’-dimethylacetanilide
  • N-chloroacetyl-2,6-dimethylaniline
  • Chloroacetamido-2,6-xylidine

Uniqueness

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide is unique due to its specific structural features, such as the presence of two chloro groups and an acetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWDRHEVJDNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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